molecular formula C25H18N2O5S2 B2967988 9-oxo-N2,N7-diphenyl-9H-fluorene-2,7-disulfonamide CAS No. 304686-19-9

9-oxo-N2,N7-diphenyl-9H-fluorene-2,7-disulfonamide

Cat. No.: B2967988
CAS No.: 304686-19-9
M. Wt: 490.55
InChI Key: QSWNEFHTPKDCPR-UHFFFAOYSA-N
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Description

9-oxo-N2,N7-diphenyl-9H-fluorene-2,7-disulfonamide is a complex organic compound with the molecular formula C25H18N2O5S2 This compound is known for its unique structural features, which include a fluorene core substituted with diphenyl groups and sulfonamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-oxo-N2,N7-diphenyl-9H-fluorene-2,7-disulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorene Core: The fluorene core is synthesized through a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of Diphenyl Groups: The diphenyl groups are introduced via a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated fluorene in the presence of a palladium catalyst.

    Sulfonamide Formation: The sulfonamide functionalities are introduced through a sulfonation reaction, where the fluorene derivative reacts with sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

9-oxo-N2,N7-diphenyl-9H-fluorene-2,7-disulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

9-oxo-N2,N7-diphenyl-9H-fluorene-2,7-disulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 9-oxo-N2,N7-diphenyl-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 9-oxo-N2,N7-dibenzyl-9H-fluorene-2,7-disulfonamide
  • 9-oxo-N2,N7-di-1-naphthalenyl-9H-fluorene-2,7-disulfonamide

Uniqueness

Compared to similar compounds, 9-oxo-N2,N7-diphenyl-9H-fluorene-2,7-disulfonamide stands out due to its unique combination of diphenyl groups and sulfonamide functionalities. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

9-oxo-2-N,7-N-diphenylfluorene-2,7-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O5S2/c28-25-23-15-19(33(29,30)26-17-7-3-1-4-8-17)11-13-21(23)22-14-12-20(16-24(22)25)34(31,32)27-18-9-5-2-6-10-18/h1-16,26-27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWNEFHTPKDCPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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